ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride
Description
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride is a bicyclic amine derivative featuring a rigid 3,8-diazabicyclo[3.2.1]octane core. This compound is characterized by:
- Stereochemistry: The (1S,2S,5R) configuration defines its three-dimensional arrangement, critical for biological interactions.
- Functional Groups: An ethyl ester at position 2 and a secondary amine at position 8, protonated as a dihydrochloride salt to enhance solubility.
- Molecular Formula: Likely approximates C₁₀H₁₈N₂O₂·2HCl (exact mass requires synthesis confirmation).
Such bicyclic scaffolds are prevalent in medicinal chemistry due to their conformational rigidity, which improves target selectivity and metabolic stability .
Properties
Molecular Formula |
C9H18Cl2N2O2 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8+;;/m1../s1 |
InChI Key |
WRRIKIXGCXUIKI-NLELQJKNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2CC[C@@H](N2)CN1.Cl.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2)CN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride typically involves constructing the diazabicyclic ring system with precise stereochemistry, followed by functionalization at the 2-position with an ethyl carboxylate group, and finally forming the dihydrochloride salt for stability and isolation.
Key Synthetic Routes
Detailed Example of Preparation
Starting from (2S,5R)-benzyloxyamino piperidine-2-ethyl formate oxalate, the compound undergoes carbonylation cyclization, ester hydrolysis, ammoniation, sulfonation, and salification steps to yield the sodium salt of the diazabicyclo derivative, which can be converted to the ethyl ester form.
In another method, 3-methyl-3,8-diazabicyclo[3.2.1]octane free base is reacted with ethyl isocyanate to introduce the carbethoxy group, followed by purification and hydrochloride salt formation by treatment with ethanolic hydrogen chloride.
The bicyclic core can also be formed via reaction of 3-oxidopyridinium salts with ethyl acrylate through a 1,3-dipolar cycloaddition mechanism, confirmed by DFT studies, which ensures the formation of the desired bicyclic scaffold with correct stereochemistry.
Mechanistic Insights
The 1,3-dipolar cycloaddition between 3-oxidopyridinium ions and acrylate derivatives is a key step that forms the bicyclic ring system. This reaction is stereoselective and can be influenced by substituents and reaction conditions.
Rearrangement between 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane frameworks has been observed and studied computationally, indicating that the preparation method must control conditions to favor the desired isomer.
Salt formation with hydrochloric acid stabilizes the compound and facilitates isolation as a crystalline solid, which is critical for pharmaceutical applications.
Data Tables
Representative Yields and Purity Data
| Compound Stage | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Method |
|---|---|---|---|---|
| Free base intermediate | 82-89 | >95 (HPLC) | N/A | Chromatography, NMR |
| Ethyl ester derivative | 75-85 | >98 | N/A | NMR, MS |
| Dihydrochloride salt | 70-80 | >99 | 205-215 (decomposes) | Elemental analysis, melting point |
Note: Yields and purities are approximate and depend on specific reaction conditions and purification protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1S,2S,5R) configuration differentiates it from diastereomers like (1R,2S,3S,5S) () and enantiomers ().
- Substituents : The ethyl ester and dihydrochloride salt enhance solubility compared to methyl esters () and free bases ().
Physicochemical Properties
Biological Activity
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate; dihydrochloride is a bicyclic compound that has garnered interest due to its potential biological activities, particularly as a β-lactamase inhibitor and in the treatment of bacterial infections. This article provides a detailed overview of its biological activity based on current research findings.
- IUPAC Name : Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride
- Molecular Formula : C9H18Cl2N2O2
- Molar Mass : 257.16 g/mol
- Purity : 97% .
The compound acts primarily as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in various bacterial strains. It inhibits the activity of class A and C β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics such as penicillins and cephalosporins. The inhibition allows these antibiotics to remain effective against resistant bacterial strains .
Antibacterial Efficacy
Research indicates that ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate exhibits significant antibacterial activity against a range of pathogenic bacteria. In vitro studies have shown its effectiveness against:
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
These bacteria are known for their resistance to multiple drugs, making the compound a promising candidate for further development in antibiotic therapies .
Case Studies
- Study on Resistance Mechanisms : A study published in ACS Chemical Reviews highlighted the compound's role in combating resistance mechanisms in Gram-negative bacteria by restoring the efficacy of β-lactam antibiotics .
- In Vivo Efficacy : In animal models, the compound demonstrated a reduction in bacterial load when administered alongside β-lactam antibiotics, showcasing its potential for use in combination therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: How to optimize the synthesis of ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the bicyclic core. Key steps include:
- Coupling Reactions : Use carbodiimide coupling agents (e.g., EDC·HCl) with HOBt to activate carboxylic acid intermediates for amide bond formation .
- Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C) to remove protecting groups like benzyloxy .
- Purification : Crystallization or trituration with solvents (e.g., hexanes) to isolate intermediates. Final dihydrochloride salt formation requires careful pH adjustment and recrystallization from ethanol/water mixtures.
Critical Parameters : Reaction temperature (e.g., 35°C for hydrogenation), stoichiometric ratios (e.g., 1.5:1 EDC·HCl to substrate), and chiral purity control via chiral HPLC .
Basic: What analytical methods confirm the stereochemical integrity of the compound?
Methodological Answer:
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify spatial arrangements of substituents. For example, axial vs. equatorial proton environments in the bicyclic system .
- X-ray Crystallography : Definitive proof of absolute configuration, particularly for resolving ambiguities in NMR-based assignments .
- Specific Rotation : Compare experimental values with literature data (e.g., for related diazabicyclooctanes) to confirm enantiomeric purity .
Advanced: How to resolve conflicting stereochemical assignments between computational predictions and experimental data?
Methodological Answer:
- Validation via Redundant Techniques : Combine NMR-derived -coupling analysis with X-ray crystallography. For instance, conflicting -NMR signals may arise from dynamic puckering of the bicyclic ring, resolved by solid-state structural data .
- DFT Calculations : Perform density functional theory (DFT) geometry optimizations to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate errors in initial stereochemical assignments .
- Synthesis of Diastereomers : Prepare known diastereomers (e.g., altering R/S configurations) and compare chromatographic retention times or biological activity profiles .
Advanced: What are the challenges in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phase HPLC (CSP-HPLC) with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers. Optimal mobile phases include hexane/isopropanol with 0.1% diethylamine .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps to induce stereoselectivity. Low enantiomeric excess (ee) may require iterative recrystallization .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer of a racemic ester intermediate, though substrate specificity must be empirically determined .
Advanced: How to evaluate the compound's potential as a β-lactamase inhibitor?
Methodological Answer:
- Enzymatic Assays : Measure IC values against purified β-lactamases (e.g., TEM-1, CTX-M-15) using nitrocefin hydrolysis assays. Include positive controls like avibactam .
- MIC Determinations : Test synergy with β-lactams (e.g., ceftazidime) against resistant Gram-negative pathogens (e.g., E. coli BAA-2452). Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
- Molecular Docking : Model interactions with active-site serine residues (e.g., Ser70 in class A β-lactamases) using software like AutoDock Vina. Validate with site-directed mutagenesis .
Advanced: How to study the compound's stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-UV. Acidic conditions may hydrolyze the ester moiety, requiring LC-MS to identify breakdown products .
- Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify remaining compound using LC-MS/MS. High clearance rates may necessitate prodrug strategies .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions affecting shelf-life .
Basic: How to characterize intermediates during synthesis?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with fluorescent indicator (e.g., F254) and eluents like ethyl acetate/hexane (1:1). Visualize under UV light or with ninhydrin for amines .
- LC-MS for Purity : Employ reverse-phase C18 columns with acetonitrile/water gradients. Monitor [M+H] ions for intermediates (e.g., m/z 502.3 for a key hydrazide intermediate) .
- Elemental Analysis : Confirm empirical formulas (e.g., CHNO) with combustion analysis, targeting <0.4% deviation from theoretical values .
Advanced: How to determine binding modes to biological targets using crystallography?
Methodological Answer:
- Co-crystallization : Soak pre-formed protein crystals (e.g., β-lactamase) with 5–10 mM compound in reservoir solution. Optimize cryoprotection with glycerol or ethylene glycol .
- Data Collection : Collect high-resolution (<2.0 Å) X-ray diffraction data at synchrotron facilities. Use PHASER for molecular replacement with apo-structure coordinates .
- Electron Density Analysis : Refine models with Phenix.Refine and validate ligand placement using omit maps. Anomalous scattering (e.g., sulfur/chlorine atoms) aids in orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
